2-(4-Fluorophenyl)-4-hydroxybenzoic acid
Overview
Description
2-(4-Fluorophenyl)-4-hydroxybenzoic acid is an aromatic compound characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group on the benzoic acid structure
Scientific Research Applications
2-(4-Fluorophenyl)-4-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-4-hydroxybenzoic acid typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction between 4-fluorophenylboronic acid and 4-hydroxybenzoic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 4-fluorophenyl-4-hydroxybenzoic acid derivatives.
Reduction: Formation of 4-fluorocyclohexanol derivatives.
Substitution: Formation of 4-aminophenyl-4-hydroxybenzoic acid derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorobenzoic acid
- 4-Hydroxybenzoic acid
Comparison: 2-(4-Fluorophenyl)-4-hydroxybenzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, compared to its analogs. The presence of the fluorine atom also contributes to the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7,15H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZCPLGNFBXLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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